molecular formula C11H11BrFNO2 B1346764 (4-Bromo-2-fluorophenyl)(morpholino)methanone CAS No. 924642-61-5

(4-Bromo-2-fluorophenyl)(morpholino)methanone

Cat. No. B1346764
M. Wt: 288.11 g/mol
InChI Key: NDBNMLDNDQYRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Bromo-2-fluorophenyl)(morpholino)methanone” is a chemical compound with the molecular formula C11H11BrFNO2 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the peptide coupling of 4-bromo-2-fluorobenzoic acid with an amine in dichloromethane, using HATU and diisopropyl ethyl amine . Another method involves the reaction of 2-Fluoro-4-bromobenzoyl chloride with diisopropylethylamine and morpholine .


Chemical Reactions Analysis

The compound can undergo several chemical reactions. For instance, it can react with N-ethyl-N,N-diisopropylamine in dichloromethane at 20℃ for 12 hours . It can also react with triethylamine in dichloromethane at 15 - 25℃ for 2 hours in an inert atmosphere .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 288.11 g/mol. Other physical and chemical properties such as density, boiling point, and vapor pressure are not available from the search results.

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis :

    • A study discussed the synthesis of a related compound, highlighting the process of condensation and cyclisation, and its potential as an antitumor agent, specifically against cancer cell lines like A549, BGC-823, and HepG-2 (Tang & Fu, 2018).
    • Another research focused on the synthesis and structural exploration of a novel bioactive heterocycle, which was evaluated for its antiproliferative activity (Prasad et al., 2018).
  • Antioxidant Properties :

    • Research has been conducted on derivatives of (4-Bromo-2-fluorophenyl)(morpholino)methanone, investigating their potential as antioxidants. The study synthesized various derivatives and assessed their effectiveness in scavenging free radicals, indicating promising antioxidant properties (Çetinkaya et al., 2012).
  • Imaging and Diagnostic Applications :

    • A study synthesized a compound for potential use as a PET imaging agent in Parkinson's disease, demonstrating the diverse applications of these compounds in medical diagnostics (Wang et al., 2017).
  • Characterization of Morpholine Derivatives :

    • Research has been done on the synthesis and characterization of various morpholine derivatives, providing foundational knowledge for understanding the properties and applications of such compounds (Ai-xi, 2005).
  • Application in Cancer Therapeutics :

    • There has been significant focus on the synthesis of morpholine conjugated benzophenone analogues, with studies evaluating their roles in inhibiting neoplastic development, indicating potential therapeutic applications in cancer treatment (Al‐Ghorbani et al., 2017).
  • Crystal Structure Synthesis :

    • The synthesis and crystal structure of related compounds have been explored, providing insights into the physical and chemical properties of these molecules (Xin-mou, 2009).
  • Mechanistic Studies :

    • Some research delved into the mechanisms of reactions involving similar compounds, such as studying the defluorination process of an aminofluorophenyl oxazolidinone, which can help in understanding the chemical behavior of (4-Bromo-2-fluorophenyl)(morph
    olino)methanone derivatives .
  • Development of Pharmaceutical Intermediates :

    • Research has been conducted on the practical synthesis of chiral morpholine and its derivatives, highlighting their importance as intermediates in pharmaceutical development (Kopach et al., 2009).
  • Enzyme Inhibition for Medical Applications :

    • Studies have been performed on morpholino(phenylpiperazin-1-yl)methanones as potent and selective inhibitors of specific enzymes, with potential applications in treating hormone-related cancers and leukemia (Flanagan et al., 2014).
  • Exploration of Novel Antioxidant Compounds :

    • Research into the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including natural products, has been conducted. These studies contribute to the understanding of the antioxidant potential of these compounds (Balaydın et al., 2010).

Safety And Hazards

The compound is not intended for human or veterinary use. Specific safety and hazard information, such as signal word, class, precautionary statements, UN number, and hazard statements, are not available from the search results .

properties

IUPAC Name

(4-bromo-2-fluorophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO2/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBNMLDNDQYRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640914
Record name (4-Bromo-2-fluorophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-fluorophenyl)(morpholino)methanone

CAS RN

924642-61-5
Record name (4-Bromo-2-fluorophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3.8 ml (44 mmol) oxalyl chloride in 30 ml CH2Cl2 is added dropwise to a iced-cooled solution of 4.88 g (21.9 mmol) 4-bromo-2-fluorobenzoic acid in 180 ml CH2Cl2. After complete addition, the cooling bath is removed and stirring maintained for 15 h at RT. The solvent is evaporated to dryness, the resultant colorless residue is dried under vacuum and then diluted with 80 ml CH2Cl2. This solution of 2-Fluoro-4-bromobenzoyl chloride (CAS 151982-51-3) is then added dropwise to a mixture of 9.55 ml (54.7 mmol) of diisopropylethylamine, 2.01 ml (23 mmol) of morpholine in 100 ml CH2Cl2. After 1 h 30, the reaction mixture is diluted with water and the two phases are separated. The aqueous phase is re-extracted with CH2Cl2 and the combined organic extracts are washed with water, saturated brine, dried over Na2SO4, filtered and the filtrate is concentrated in vacuo to afford, after drying in HV, the title compound which is used in the next step without further purification.
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.55 mL
Type
reactant
Reaction Step Two
Quantity
2.01 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Bromo-2-fluorobenzoic acid (5.00 g, 22.8 mmol, 1.00 equiv) and EDC (5.23 g, 27.4 mmol, 1.20 equiv) were dissolved in dichloromethane (100 mL). Morpholine (4.77 mL, 54.8 mmol, 2.40 equiv) was added and the solution was maintained at room temperature for 19 h. The reaction mixture was concentrated en vacuo and diluted with EtOAc and 1N HCl. The phases were separated and the organic phase was washed sequentially with water, saturated NaHCO3, and saturated NaCl. The organic phase was subsequently dried over Na2SO4, filtered and concentrated to afford 5.06 g (81%) of a colorless oil which was used without further purification in the next step. MS (ES) m/e 289 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.23 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.77 mL
Type
reactant
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromo-2-fluorophenyl)(morpholino)methanone
Reactant of Route 2
Reactant of Route 2
(4-Bromo-2-fluorophenyl)(morpholino)methanone
Reactant of Route 3
Reactant of Route 3
(4-Bromo-2-fluorophenyl)(morpholino)methanone
Reactant of Route 4
Reactant of Route 4
(4-Bromo-2-fluorophenyl)(morpholino)methanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(4-Bromo-2-fluorophenyl)(morpholino)methanone
Reactant of Route 6
Reactant of Route 6
(4-Bromo-2-fluorophenyl)(morpholino)methanone

Citations

For This Compound
1
Citations
Y Wakiyama, K Kumura, E Umemura, S Masaki… - The Journal of …, 2016 - nature.com
Lincomycin derivatives, which possess a hetero ring at the C-7 position via sulfur atom, were synthesized by three types of reactions:(1) Mitsunobu reaction of 2, 3, 4-tris-O-(trimethylsiliyl…
Number of citations: 13 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.